Ethyl 4-bromo-2,6-difluorobenzoate: A Technical Guide for Advanced Synthesis
Ethyl 4-bromo-2,6-difluorobenzoate: A Technical Guide for Advanced Synthesis
This guide provides an in-depth technical overview of Ethyl 4-bromo-2,6-difluorobenzoate (CAS Number: 773139-36-9), a key building block for researchers and professionals in drug discovery and materials science. We will explore its physicochemical properties, synthesis, and reactivity, with a focus on its application in creating novel molecular architectures.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The presence of fluorine can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. Ethyl 4-bromo-2,6-difluorobenzoate emerges as a valuable synthon, offering a unique combination of reactive sites: an ester for derivatization, a bromo substituent for cross-coupling reactions, and a difluorinated phenyl ring to impart desirable electronic properties to the target molecule. This guide will serve as a comprehensive resource for leveraging the synthetic potential of this versatile compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis.
Table 1: Physicochemical Properties of Ethyl 4-bromo-2,6-difluorobenzoate
| Property | Value | Source(s) |
| CAS Number | 773139-36-9 | N/A |
| Molecular Formula | C₉H₇BrF₂O₂ | N/A |
| Molecular Weight | 265.05 g/mol | N/A |
| Appearance | Predicted: Colorless liquid or low-melting solid | N/A |
| Boiling Point | Predicted: >250 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) | N/A |
| InChI | InChI=1S/C9H7BrF2O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | N/A |
| SMILES | CCOC(=O)c1c(F)cc(Br)cc1F | N/A |
Spectroscopic Data (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.20-7.35 (m, 2H, Ar-H)
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δ 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
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δ 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
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¹³C NMR (101 MHz, CDCl₃):
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δ 163.5 (C=O)
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δ 160.0 (d, JCF ≈ 250 Hz, C-F)
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δ 125.0 (d, JCF ≈ 10 Hz, C-Br)
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δ 115.0 (d, JCF ≈ 25 Hz, C-H)
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δ 62.0 (-OCH₂)
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δ 14.0 (-CH₃)
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FT-IR (neat):
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~2980 cm⁻¹ (C-H, aliphatic)
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~1735 cm⁻¹ (C=O, ester)
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~1600, 1480 cm⁻¹ (C=C, aromatic)
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~1250 cm⁻¹ (C-O, ester)
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~1100 cm⁻¹ (C-F)
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Mass Spectrometry (EI):
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M⁺ peaks at m/z 264 and 266 (due to bromine isotopes), [M-OEt]⁺ at m/z 219 and 221.
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Synthesis and Purification
The synthesis of Ethyl 4-bromo-2,6-difluorobenzoate is typically achieved in a two-step process starting from 3,5-difluorobromobenzene.
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid
The precursor acid is synthesized via directed ortho-metalation followed by carboxylation.[1]
Experimental Protocol:
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Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.
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Lithiation: A solution of 3,5-difluorobromobenzene in anhydrous THF is added to the flask. Subsequently, a solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
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Carboxylation: The reaction mixture is then poured over crushed dry ice (solid CO₂). The mixture is allowed to warm to room temperature.
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Work-up: Once the excess dry ice has sublimated, the reaction is quenched with water. The aqueous layer is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated HCl until a precipitate forms.
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Isolation: The solid precipitate, 4-bromo-2,6-difluorobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Caption: Synthesis of the carboxylic acid precursor.
Step 2: Fischer Esterification to Ethyl 4-bromo-2,6-difluorobenzoate
The synthesized carboxylic acid is then converted to its ethyl ester via Fischer esterification.
Experimental Protocol:
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Reaction Setup: To a solution of 4-bromo-2,6-difluorobenzoic acid in a large excess of absolute ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.
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Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure Ethyl 4-bromo-2,6-difluorobenzoate.[2][3]
Caption: Fischer esterification to the final product.
Applications in Drug Discovery and Development
The true value of Ethyl 4-bromo-2,6-difluorobenzoate lies in its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with a wide range of boronic acids and esters.
The Suzuki-Miyaura Coupling: A Gateway to Biaryl Structures
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, which are common motifs in many drug molecules. The reaction involves the cross-coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Mechanism Overview:
The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Ethyl 4-bromo-2,6-difluorobenzoate to form a Pd(II) complex.
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Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
The difluorinated biaryl structures synthesized using this method are of significant interest in drug discovery due to the favorable properties conferred by the fluorine atoms.
Safety and Handling
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Potential Hazards:
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Conclusion
Ethyl 4-bromo-2,6-difluorobenzoate is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the development of next-generation chemical entities.
References
Sources
- 1. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 2. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eCFR :: 40 CFR 721.11544 -- Halogenated benzoic acid (generic) (P-19-172). [ecfr.gov]
- 5. chemview.epa.gov [chemview.epa.gov]
